Balanced Dual SIRT1/SIRT2 Inhibition Versus Isoform-Selective Inhibitors: A Quantitative Selectivity Comparison
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide (hsa55, Sirt1/2-IN-2) exhibits a balanced dual inhibition profile against SIRT1 (IC₅₀ = 1.8 μM) and SIRT2 (IC₅₀ = 2.4 μM), with a SIRT2/SIRT1 IC₅₀ ratio of approximately 1.3 [1]. This contrasts sharply with the SIRT1-selective inhibitor EX-527 (Selisistat), which shows a SIRT2/SIRT1 IC₅₀ ratio of >200 (SIRT1 IC₅₀ = 0.038–0.098 μM; SIRT2 IC₅₀ = 19.6 μM) [2], and the SIRT2-selective inhibitor AGK2, with a SIRT1/SIRT2 IC₅₀ ratio of approximately 8.6 (SIRT1 IC₅₀ ≈ 30 μM; SIRT2 IC₅₀ = 3.5 μM) [3]. The balanced dual inhibition of Sirt1/2-IN-2 enables simultaneous engagement of both targets at similar concentrations, a property not achievable with either EX-527 or AGK2 at comparable concentrations.
| Evidence Dimension | SIRT1 and SIRT2 inhibitory potency and isoform selectivity ratio |
|---|---|
| Target Compound Data | SIRT1 IC₅₀ = 1.8 μM; SIRT2 IC₅₀ = 2.4 μM; SIRT2/SIRT1 ratio ≈ 1.3 |
| Comparator Or Baseline | EX-527: SIRT1 IC₅₀ = 0.038–0.098 μM, SIRT2 IC₅₀ = 19.6 μM, ratio >200; AGK2: SIRT1 IC₅₀ ≈ 30 μM, SIRT2 IC₅₀ = 3.5 μM, SIRT1/SIRT2 ratio ≈ 8.6 |
| Quantified Difference | Sirt1/2-IN-2 provides near-equipotent dual inhibition (ratio ≈ 1.3); EX-527 is >200-fold SIRT1-selective; AGK2 is >8-fold SIRT2-selective |
| Conditions | Recombinant human SIRT1 and SIRT2 enzyme inhibition assays (cell-free, fluorogenic peptide substrate). Sirt1/2-IN-2 data from Cai et al. 2023 [1]; EX-527 data from Napper et al. 2005 and multiple confirmatory studies [2]; AGK2 data from Outeiro et al. 2007 [3]. |
Why This Matters
For applications requiring simultaneous blockade of both SIRT1 and SIRT2 deacetylase activity—such as complete p53 deacetylation blockade—this compound is mechanistically required; isoform-selective inhibitors cannot replicate this dual-target pharmacology.
- [1] Cai H, Wang Y, Zhang J, Wei Z, Yan T, Feng C, Xu Z, Zhou A, Wu Y. Discovery of Novel SIRT1/2 Inhibitors with Effective Cytotoxicity against Human Leukemia Cells. J Chem Inf Model. 2023;63(15):4780-4790. doi:10.1021/acs.jcim.3c00556. View Source
- [2] Napper AD, Hixon J, McDonagh T, et al. Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. J Med Chem. 2005;48(26):8045-8054. doi:10.1021/jm050522v. View Source
- [3] Outeiro TF, Kontopoulos E, Altmann SM, et al. Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science. 2007;317(5837):516-519. doi:10.1126/science.1143780. View Source
